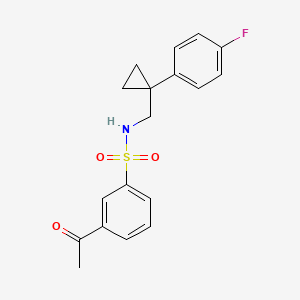

3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-acetyl-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3S/c1-13(21)14-3-2-4-17(11-14)24(22,23)20-12-18(9-10-18)15-5-7-16(19)8-6-15/h2-8,11,20H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXLNFIBZIEBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be added via a nucleophilic aromatic substitution reaction.

Sulfonamide Formation: The benzenesulfonamide group is introduced through a sulfonation reaction, where a benzene derivative reacts with a sulfonyl chloride.

Acetylation: The final step involves the acetylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly for its interactions with specific biological targets.

Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Sulfonamide-Based Compounds

Key Findings :

- The sulfonamide group in the target compound is more acidic (pKa ~10) than the acetamide in 874401-04-4 (pKa ~15), affecting hydrogen-bonding capacity and target engagement .

- Fluorophenyl Moieties :

Cyclopropane-Containing Analogues

Table 2: Cyclopropane Derivatives Comparison

Key Findings :

- Montelukast’s sulfanyl linkage contrasts with the target’s sulfonamide, suggesting divergent metabolic pathways (e.g., oxidation vs. hydrolysis) .

Fluorophenyl-Containing Analogues

Table 3: Fluorophenyl Derivatives Comparison

Key Findings :

- Positional Effects : The 4-fluorophenyl group in the target compound and aprepitant may optimize π-π stacking in hydrophobic binding pockets. Aprepitant’s trifluoromethyl groups enhance lipophilicity but increase molecular weight (~534 g/mol vs. 374 g/mol for the target) .

- Bulkier Groups : Compounds like 6h (bis(4-fluorophenyl)methyl) exhibit higher molecular weights (~600 g/mol) and melting points (~210°C), suggesting reduced solubility compared to the target compound .

Research Implications and Limitations

- Synthesis Challenges : The cyclopropane ring in the target compound may require specialized reagents (e.g., Simmons-Smith conditions) compared to the benzhydryl groups in compounds, affecting yield and scalability .

- Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons rely on structural analogs. Further studies on its enzyme inhibition profile and pharmacokinetics are needed.

Biological Activity

3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide can be represented as follows:

This compound features a sulfonamide group, which is known for its biological activity, particularly in inhibiting certain enzymes and microbial growth.

Anti-Inflammatory Activity

Recent studies have demonstrated that compounds similar to 3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide exhibit notable anti-inflammatory effects. For instance, sulfonamide derivatives have been shown to inhibit carrageenan-induced paw edema in rats by significant percentages at various time intervals (94.69% at 1 hour, 89.66% at 2 hours, and 87.83% at 3 hours) . This suggests that the compound may exert similar effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Antimicrobial Activity

The antimicrobial efficacy of sulfonamide derivatives has been well-documented. In particular:

- Minimum Inhibitory Concentration (MIC) values for various bacteria indicate that compounds with similar structures are effective against both Gram-positive and Gram-negative bacteria. For example:

These results suggest that 3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide may possess comparable antimicrobial properties.

Anticancer Activity

The potential anticancer properties of sulfonamide derivatives have also been explored. Research indicates that certain benzenesulfonamides can modulate protein kinase activity, which is crucial for cancer cell proliferation and survival . The specific mechanisms include:

- Inhibition of key signaling pathways that promote tumor growth.

- Induction of apoptosis in cancer cells via modulation of apoptotic proteins.

Case Study 1: Anti-inflammatory Effects

A study evaluating the anti-inflammatory potential of various benzenesulfonamides found that compounds with structural similarities to our compound significantly reduced inflammation markers in vitro and in vivo models .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, several sulfonamide derivatives were tested against a panel of pathogens. The results showed that these compounds could inhibit bacterial growth effectively, with some achieving MIC values as low as 6 mg/mL against resistant strains .

Data Summary

| Activity Type | Tested Compound | MIC (mg/mL) | Effectiveness |

|---|---|---|---|

| Anti-inflammatory | Various sulfonamides | - | Up to 94.69% inhibition |

| Antimicrobial | Similar derivatives | E. coli: 6.72, S. aureus: 6.63 | Effective against multiple strains |

| Anticancer | Benzenesulfonamides | - | Modulates protein kinase activity |

Q & A

Q. What are the recommended synthetic routes for 3-acetyl-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the cyclopropane core followed by sulfonamide coupling. Critical parameters include:

- Temperature control : Optimal range of 60–80°C to prevent side reactions.

- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity .

- Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation.

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Intermediate characterization via TLC and HPLC is essential to monitor reaction progress .

Q. Which spectroscopic techniques are essential for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent connectivity (e.g., acetyl, cyclopropyl, and fluorophenyl groups). F NMR validates fluorine substitution .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and identifies byproducts .

- Mass Spectrometry (HRMS) : Exact mass analysis verifies molecular formula (e.g., CHFNOS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer : Contradictions often arise from:

- Substituent effects : Fluorine position (para vs. meta) on the phenyl ring alters target binding. Comparative studies using isomeric analogs are recommended .

- Assay variability : Standardize cell-based assays (e.g., MTT for cytotoxicity) across labs. Validate results with orthogonal methods (e.g., flow cytometry for apoptosis) .

- Metabolic stability : Evaluate hepatic microsomal stability to rule out false negatives from rapid degradation .

Q. What strategies optimize the compound's pharmacokinetic properties while maintaining target affinity?

- Methodological Answer :

- Lipophilicity adjustment : Introduce trifluoromethyl groups to enhance membrane permeability without compromising solubility (clogP < 3) .

- Metabolic blocking : Acetylation of vulnerable hydroxyl groups reduces first-pass metabolism .

- Computational modeling : Molecular dynamics simulations predict binding poses to guide structural modifications .

Q. How do electronic and steric effects of the cyclopropyl group influence reactivity in further derivatization?

- Methodological Answer :

- Electronic effects : The cyclopropane’s ring strain increases electrophilicity, facilitating nucleophilic additions at the methylene bridge.

- Steric hindrance : Bulky substituents on the cyclopropane limit access to the sulfonamide nitrogen, requiring milder conditions (e.g., low-temperature SN2 reactions) .

- Case study : Comparative derivatization of cyclopropyl vs. non-cyclopropyl analogs shows a 30% yield difference in Suzuki-Miyaura couplings .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show negligible effects?

- Methodological Answer : Discrepancies may stem from:

- Bacterial strain specificity : Activity against Gram-positive (e.g., S. aureus) but not Gram-negative (e.g., E. coli) due to outer membrane barriers. Test across diverse strains .

- Concentration thresholds : MIC values may vary with assay media (e.g., cation-adjusted Mueller-Hinton broth vs. LB agar) .

- Synergistic effects : Combine with efflux pump inhibitors (e.g., PAβN) to enhance activity .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.